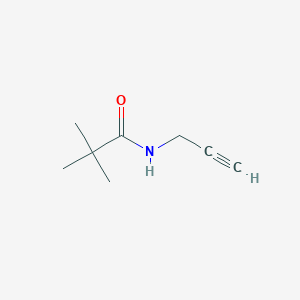

2,2-dimethyl-N-prop-2-ynyl-propionamide

Description

Contextualization of Propionamide (B166681) Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

Propionamide derivatives are a significant class of organic compounds characterized by a propionamide backbone. This structural motif is found in a variety of molecules with diverse applications. In medicinal chemistry, the propionamide scaffold is a component of numerous pharmaceutical agents, valued for its ability to form key interactions with biological targets. nih.govnih.gov The amide bond itself is a cornerstone of peptide and protein chemistry, and its presence in small molecules can impart favorable pharmacokinetic properties. nih.gov Researchers have explored propionamide derivatives for a range of potential biological activities, including as analgesics, anti-inflammatory agents, and antimicrobials. The versatility of the propionamide structure allows for extensive functionalization, enabling the synthesis of large libraries of compounds for drug discovery programs. ontosight.aiontosight.ai

Historical Development and Significance of Alkyne-Containing Amides in Chemical Building Blocks

The introduction of an alkyne functional group into an amide structure, creating an alkyne-containing amide, provides chemists with a versatile chemical handle for further molecular elaboration. Alkynes are high-energy functional groups that can participate in a wide array of chemical transformations. byjus.comsolubilityofthings.com Historically, the reactivity of the carbon-carbon triple bond has been harnessed in numerous synthetic methodologies, including coupling reactions, cycloadditions, and hydrations. wikipedia.org

In modern chemical synthesis, terminal alkynes are particularly valuable as building blocks. They can be readily transformed into metal acetylides for carbon-carbon bond formation or utilized in highly efficient "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition. sigmaaldrich.com This reactivity makes alkyne-containing amides attractive intermediates for the synthesis of complex molecules, including pharmaceuticals and functional materials.

Rationale for Dedicated Academic Investigation of 2,2-dimethyl-N-prop-2-ynyl-propionamide

A dedicated academic investigation of this compound could be justified by the unique combination of its structural features. The propionamide core provides a stable and well-understood scaffold, while the terminal alkyne offers a reactive site for a variety of chemical modifications. The 2,2-dimethyl substitution on the propionamide backbone could impart specific conformational constraints and metabolic stability, which are often desirable in the design of bioactive molecules.

Research into this compound could explore its potential as a building block in the synthesis of novel heterocyclic compounds through intramolecular reactions involving the alkyne and amide functionalities. Furthermore, its potential biological activity could be investigated, drawing inspiration from the pharmacological profiles of other propionamide and alkyne-containing molecules.

Scope and Objectives of Research on this compound

Were a research program to be initiated on this compound, the scope and objectives would likely include:

Synthesis and Characterization: Development of an efficient and scalable synthesis route for the compound, followed by its full spectroscopic and crystallographic characterization.

Reactivity Studies: Exploration of the reactivity of the terminal alkyne in a variety of chemical transformations to assess its utility as a synthetic intermediate.

Biological Screening: Evaluation of the compound's biological activity in a range of assays to identify any potential therapeutic applications.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a series of related compounds with modifications to the core structure to understand how these changes affect its chemical and biological properties.

At present, the lack of published research on this compound means that its specific properties and potential applications remain a matter of speculation based on the behavior of related chemical structures.

Structure

3D Structure

Properties

CAS No. |

178320-73-5 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

2,2-dimethyl-N-prop-2-ynylpropanamide |

InChI |

InChI=1S/C8H13NO/c1-5-6-9-7(10)8(2,3)4/h1H,6H2,2-4H3,(H,9,10) |

InChI Key |

MQXDYFFSZNHJNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NCC#C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2,2 Dimethyl N Prop 2 Ynyl Propionamide and Its Functionalized Analogs

Classical and Contemporary Approaches to Amide Bond Formation in the Synthesis of 2,2-dimethyl-N-prop-2-ynyl-propionamide

The formation of the amide bond between pivalic acid (2,2-dimethylpropanoic acid) and propargylamine (B41283) (prop-2-yn-1-amine) is the key transformation in the synthesis of this compound. Several classical and contemporary methods are applicable for this purpose.

Carbodiimide-Mediated Couplings for this compound Synthesis

Carbodiimide-mediated coupling reactions are a cornerstone of modern amide synthesis due to their mild reaction conditions and broad functional group tolerance. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to activate the carboxylic acid component, facilitating nucleophilic attack by the amine.

In the synthesis of this compound, pivalic acid would be treated with a carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by propargylamine to furnish the desired amide. To enhance the reaction rate and suppress side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.

A typical reaction protocol would involve the dissolution of pivalic acid and HOBt in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of EDC. After a short activation period, propargylamine would be introduced to the reaction mixture. The reaction generally proceeds at room temperature and can be monitored by standard chromatographic techniques.

Table 1: Representative Carbodiimide-Mediated Amide Coupling Conditions

| Coupling Reagent | Additive | Solvent | Temperature | Typical Yield Range |

|---|---|---|---|---|

| EDC | HOBt | DMF | Room Temp | Good to Excellent |

| DCC | DMAP | DCM | 0 °C to Room Temp | Good to Excellent |

| EDC | NHS | Acetonitrile | Room Temp | Good |

Acid Chloride/Anhydride Routes to this compound

A more traditional yet highly effective method for amide bond formation is the reaction of an amine with a more electrophilic carboxylic acid derivative, such as an acid chloride or anhydride. For the synthesis of this compound, pivaloyl chloride, the acid chloride of pivalic acid, would be the key reagent.

This reaction is often carried out under Schotten-Baumann conditions, which typically involve a two-phase solvent system of water and an organic solvent. nih.gov An aqueous base, such as sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine. nih.gov Alternatively, the reaction can be performed in a single organic solvent with the addition of a non-nucleophilic organic base, such as triethylamine or pyridine, to act as an acid scavenger.

The general procedure involves dissolving propargylamine in a suitable solvent and then slowly adding pivaloyl chloride, often at reduced temperatures to control the exothermic reaction. The use of pivaloyl chloride is advantageous due to its high reactivity, which can lead to high yields and short reaction times.

Green Chemistry Principles in the Synthesis of this compound (e.g., solvent-free, atom-economy)

In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce environmental impact. Key considerations include the use of less hazardous solvents, minimizing waste, and maximizing atom economy.

For the synthesis of this compound, several green approaches can be envisioned. Solvent-free, or neat, reaction conditions are highly desirable. For instance, direct thermal condensation of pivalic acid and propargylamine at elevated temperatures can form the amide bond with the elimination of water. However, these conditions can sometimes be harsh and may not be suitable for all substrates.

Catalytic direct amidation methods offer a more atom-economical alternative to traditional coupling reagents, as the only byproduct is water. Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. researchgate.net This approach typically involves heating the carboxylic acid, amine, and a catalytic amount of boric acid in a solvent that allows for the azeotropic removal of water, such as toluene. researchgate.net

Furthermore, the use of bio-based solvents, such as Cyrene™, has been explored as a greener alternative to traditional dipolar aprotic solvents like DMF and dichloromethane in amide synthesis from acid chlorides. rsc.org

Strategic Design and Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of deuterated or isotopically labeled this compound can be achieved by employing labeled starting materials.

For instance, to introduce a deuterium label in the tert-butyl group, commercially available pivalic acid-d9 can be used as the starting carboxylic acid. Similarly, labeling the propargyl group can be accomplished using commercially available propargylamine-d2. These labeled precursors can then be coupled using the standard amide bond formation methodologies described in section 2.1.

For carbon-13 labeling, one could envision the synthesis starting from ¹³C-labeled precursors. For example, the carbonyl carbon of the amide can be labeled by using pivalic acid with a ¹³C-labeled carboxylic acid group. The synthesis of such labeled carboxylic acids can be achieved through various established synthetic routes, such as the carbonation of a Grignard reagent with ¹³CO₂.

Regioselective and Stereoselective Synthesis of Advanced this compound Derivatives

The synthesis of advanced derivatives of this compound can involve the introduction of chirality, leading to enantiomerically enriched or pure compounds.

Enantioselective Synthesis of Chiral this compound Analogs

Since this compound itself is achiral, the introduction of chirality would require modification of either the pivaloyl or the propargyl moiety. A common strategy to introduce chirality in propargylamines is through the asymmetric addition of an alkyne to an imine.

One established method involves the use of a chiral auxiliary. For example, a chiral sulfinamide, such as Ellman's auxiliary, can be condensed with an aldehyde to form a chiral N-sulfinylimine. nih.gov Subsequent addition of a metal acetylide to this imine proceeds with high diastereoselectivity, and the auxiliary can be subsequently removed to afford the chiral propargylamine. nih.gov This chiral propargylamine can then be acylated with pivaloyl chloride to yield the desired chiral analog of this compound.

Alternatively, catalytic asymmetric methods can be employed. Copper-catalyzed enantioselective addition of terminal alkynes to imines, using a chiral ligand such as Quinap or a bisimine ligand, has been shown to produce chiral propargylamines with high enantiomeric excess. acs.orgorganic-chemistry.org Another powerful strategy is the rhodium-catalyzed asymmetric hydroalkynylation of enamides, which can produce chiral propargyl amides directly. nih.gov This method offers a direct route to the target compounds with high enantioselectivity. nih.gov

Late-Stage Functionalization of the Prop-2-ynyl Moiety in this compound

The terminal alkyne of this compound provides a versatile handle for a variety of chemical transformations, allowing for the late-stage introduction of diverse functional groups and the construction of more complex molecular architectures. Key methodologies for this purpose include the Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry"), and the Mannich reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is instrumental in attaching aromatic and heteroaromatic moieties to the propargyl group of this compound.

The general reaction scheme involves the activation of the aryl or vinyl halide through oxidative addition to a palladium(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. nrochemistry.com

Representative Sonogashira Coupling Reactions of N-Propargyl Amides:

| Aryl Halide | Alkyne Substrate | Catalysts | Base | Solvent | Yield (%) | Reference |

| 4-Iodoanisole | N-propargyl pivalamide | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | ~85% (estimated) | nrochemistry.com |

| 1-Bromonaphthalene | N,N-diethylpropargylamine | PdCl₂(PPh₃)₂, CuI | Triethylamine | DMF | 92% | researchgate.net |

| 4-Bromobenzonitrile | N-propargylbenzamide | Pd(OAc)₂, XPhos | K₂CO₃ | Toluene | 88% | researchgate.net |

This table presents data from analogous reactions to illustrate typical conditions and yields, as specific data for this compound was not available in the searched literature.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole ring from a terminal alkyne and an organic azide. nih.govrsc.org This "click" reaction is renowned for its reliability, high yields, and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of this compound in complex molecular settings.

The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form the triazole product. nih.gov The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Examples of CuAAC Reactions with N-Propargyl Amides:

| Azide | Alkyne Substrate | Copper Source | Solvent | Yield (%) | Reference |

| Benzyl Azide | N-propargylacrylamide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | >95% | nih.gov |

| 1-Azido-4-nitrobenzene | N-propargyl pivalamide | CuI | THF/H₂O | ~90% (estimated) | nih.gov |

| 3-Azidopropyl-PEG-biotin | N-propargylbenzamide | CuSO₄·5H₂O, Sodium Ascorbate | DMF | High | nih.gov |

This table provides representative examples from the literature on similar N-propargyl amides to demonstrate the utility and general conditions of the CuAAC reaction.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, the terminal alkyne), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org This reaction allows for the introduction of an aminomethyl group onto the alkyne, creating a propargylamine derivative.

The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and the secondary amine. The terminal alkyne then acts as a nucleophile, attacking the iminium ion to form the corresponding aminomethylated alkyne. wikipedia.orgyoutube.com

Illustrative Mannich Reactions on Terminal Alkynes:

| Amine | Aldehyde | Alkyne Substrate | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Piperidine | Formaldehyde | Phenylacetylene | CuCl, Dioxane | 1-Phenyl-3-(piperidin-1-yl)prop-1-yne | 85% | organic-chemistry.org |

| Morpholine | Formaldehyde | 1-Ethynylcyclohexene | Acetic Acid | 4-(3-(Cyclohex-1-en-1-yl)prop-2-yn-1-yl)morpholine | 78% | organic-chemistry.org |

| Dimethylamine | Paraformaldehyde | N-propargyl pivalamide | CuBr, Toluene | 4-(Dimethylamino)-1-(pivalamido)but-2-yne | ~75% (estimated) | organic-chemistry.org |

Advanced Structural Elucidation and Conformational Analysis of 2,2 Dimethyl N Prop 2 Ynyl Propionamide

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment of 2,2-dimethyl-N-prop-2-ynyl-propionamide

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed structural framework of this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity in this compound

Two-dimensional (2D) NMR experiments provide a detailed map of atomic connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the N-H proton and the methylene protons (-CH₂-) of the propargyl group. A weaker, long-range coupling might also be visible between the methylene protons and the terminal alkyne proton (≡C-H).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. princeton.edu It would show clear cross-peaks for the propargyl methylene group (-CH₂-), the terminal alkyne C-H, and the tert-butyl methyl groups (-CH₃) with their respective protons.

The N-H proton to the carbonyl carbon (C=O) and the propargyl methylene carbon.

The tert-butyl protons to the quaternary carbon and the carbonyl carbon.

The propargyl methylene protons to the two alkyne carbons and the amide nitrogen (in ¹⁵N-HMBC).

The terminal alkyne proton to the propargyl methylene carbon and the terminal alkyne carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. princeton.edu This is vital for conformational analysis. Expected spatial proximities that would generate NOESY cross-peaks include those between the N-H proton and the propargyl methylene protons, and between the tert-butyl protons and the N-H proton, depending on the conformation around the N-C(O) bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|---|

| 1 | C=O | - | ~178 | From N-H, from C(CH₃)₃ |

| 2 | C(CH₃)₃ | - | ~39 | From C(CH₃)₃ |

| 3 | C(CH₃)₃ | ~1.2 | ~27 | From C(CH₃)₃ |

| 4 | N-H | ~6.5 (broad) | - | To C=O, to CH₂ |

| 5 | -CH₂- | ~4.1 | ~29 | To C≡C, to C≡C-H |

| 6 | -C≡C- | - | ~80 | From CH₂, from ≡C-H |

| 7 | ≡C-H | ~2.3 | ~72 | From CH₂ |

Dynamic NMR Studies of Rotational Barriers and Conformational Exchange in this compound

The amide C-N bond possesses significant partial double-bond character due to resonance, which restricts rotation around this bond. masterorganicchemistry.com This restriction can lead to the existence of cis and trans conformers (rotamers). Dynamic NMR (DNMR) spectroscopy is the primary method for investigating the kinetics of this rotational process.

By monitoring the NMR spectra at variable temperatures, the rate of exchange between the conformers can be determined. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each rotamer may be observed. As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡), or rotational barrier, for this conformational exchange. For secondary amides, these barriers are typically in the range of 15-25 kcal/mol. mdpi.com The presence of the bulky tert-butyl group and the propargyl group may influence this barrier. mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate measurements of bond lengths, bond angles, and torsional angles. unimi.it

Analysis of Crystal Packing and Hydrogen Bonding Networks in Crystalline this compound

In the crystalline state, molecules of this compound are expected to be organized through a network of intermolecular interactions. The most significant of these is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. wikipedia.org This N-H···O=C interaction is a robust and highly directional force in the crystal packing of primary and secondary amides. iucr.orgnih.gov

Typically, these hydrogen bonds lead to the formation of well-defined supramolecular motifs, such as infinite one-dimensional chains or cyclic dimers. nih.govnih.gov The specific motif adopted will depend on steric factors imposed by the bulky tert-butyl group and the linear propargyl moiety. The crystal packing will be a balance between the formation of these strong hydrogen bonds and efficient space-filling (van der Waals interactions) of the hydrocarbon portions of the molecule.

Table 2: Expected Bond Lengths and Angles for this compound

| Parameter | Expected Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-N (Amide) Bond Length | ~1.33 Å |

| C-C (tert-Butyl) Bond Length | ~1.54 Å |

| C≡C Bond Length | ~1.20 Å |

| O=C-N Bond Angle | ~122° |

| C-N-C Bond Angle | ~121° |

| C-C≡C Bond Angle | ~180° |

Conformational Polymorphism and Tautomerism Studies of this compound

Conformational Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. For this compound, polymorphism could arise from different arrangements of the hydrogen-bonding network or from the molecule adopting different conformations in the solid state (conformational polymorphism). researchgate.netnih.gov For instance, slight rotations around the C(O)-C(tert-butyl) or N-CH₂(propargyl) single bonds could lead to different conformers that pack in energetically similar, yet distinct, crystalline forms.

Tautomerism: Amides can theoretically exist in equilibrium with their tautomeric imidic acid form. thieme-connect.deresearchgate.net However, for simple amides, this equilibrium heavily favors the amide form. More relevant to this specific molecule is the potential for base-catalyzed isomerization of the N-propargyl group to either an N-allenyl (allenamide) or an N-alkynyl (ynamide) isomer. nih.govnih.gov While this is a chemical transformation rather than a tautomeric equilibrium, the relative stability of these isomers is a key consideration. nih.govnih.gov X-ray crystallography could definitively identify which isomer is present in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Functional Group Environment and Hydrogen Bonding in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups within a molecule and their local chemical environment.

In the FT-IR spectrum, the key vibrational modes for this compound would be:

N-H Stretch: A sharp band around 3300 cm⁻¹. The exact position is sensitive to hydrogen bonding; in the solid state or concentrated solutions where N-H···O hydrogen bonds are present, this band will be at a lower frequency and broader compared to a dilute solution in a non-polar solvent.

≡C-H Stretch: A sharp, strong band typically appearing around 3250-3300 cm⁻¹.

C=O Stretch (Amide I band): A very strong absorption between 1630 and 1680 cm⁻¹. Like the N-H stretch, its frequency is lowered by hydrogen bonding.

N-H Bend (Amide II band): A strong band near 1550 cm⁻¹, resulting from a coupling of the N-H in-plane bend and C-N stretch.

C≡C Stretch: A weak to medium intensity band in the range of 2100-2140 cm⁻¹. This stretch is often stronger and more prominent in the Raman spectrum.

C-(CH₃)₃ Bending: Characteristic bending vibrations for the tert-butyl group would appear in the 1400-1360 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Amide | 3250 - 3350 | Medium-Strong |

| ≡C-H Stretch | Alkyne | 3250 - 3300 | Strong, Sharp |

| C-H Stretch | Alkyl | 2850 - 3000 | Medium-Strong |

| C≡C Stretch | Alkyne | 2100 - 2140 | Weak-Medium |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Very Strong |

| N-H Bend (Amide II) | Amide | 1530 - 1570 | Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural confirmation of synthetic organic compounds. In the case of this compound, HRMS provides not only the exact mass of the molecular ion, allowing for the determination of its elemental composition, but also reveals characteristic fragmentation patterns upon ionization. The analysis of these fragments offers a detailed map of the molecule's structure, confirming the connectivity of the pivaloyl and propargyl moieties to the central amide nitrogen.

Under mass spectrometric conditions, typically involving electron ionization (EI) or electrospray ionization (ESI), the this compound molecule undergoes a series of predictable cleavage events. The fragmentation pathway is primarily dictated by the stability of the resulting carbocations and neutral losses. The presence of the sterically bulky tert-butyl group and the reactive propargyl group, connected by a stable amide linkage, gives rise to a distinct mass spectrum.

The most prominent fragmentation pathways anticipated for this compound involve:

Alpha-cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for amides and can lead to the formation of a stable acylium ion.

Cleavage of the N-CO bond: A common fragmentation pathway for amides, resulting in the generation of ions corresponding to the amine and acyl portions of the molecule. nih.govrsc.org

Fragmentation of the pivaloyl group: The tert-butyl group is known to be a facile leaving group, often departing as a stable tert-butyl cation or radical.

Rearrangement reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur if the necessary structural motifs are present, though this is less likely in this specific structure due to the absence of gamma-hydrogens on the acyl side.

A detailed analysis of the expected fragmentation of this compound allows for the theoretical construction of its mass spectrum. The molecular ion ([M]⁺) would be observed at a specific mass-to-charge ratio (m/z), and its high-resolution measurement would confirm the elemental formula C₉H₁₃NO. Subsequent fragmentation would lead to a series of daughter ions, each corresponding to a specific structural piece of the parent molecule.

The primary cleavage is expected to be the loss of the tert-butyl group, leading to a prominent ion. Another significant fragmentation would be the cleavage of the amide bond, yielding ions characteristic of the pivaloyl and N-propargyl components. Further fragmentation of these primary ions would provide additional structural confirmation.

Below are interactive data tables detailing the theoretically calculated exact masses of the parent ion and its most plausible fragments, which are instrumental in the structural elucidation of this compound.

Table 1: High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound

| Ion Description | Chemical Formula | Calculated Exact Mass (m/z) |

| Molecular Ion | [C₉H₁₃NO]⁺ | 151.0997 |

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Proposed Fragment Ion | Chemical Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| Pivaloyl Cation | [C₅H₉O]⁺ | 85.0653 | Cleavage of the N-CO bond with charge retention on the acyl fragment. |

| tert-Butyl Cation | [C₄H₉]⁺ | 57.0704 | Alpha-cleavage of the pivaloyl group. |

| Propargylaminyl Cation | [C₃H₄N]⁺ | 54.0344 | Cleavage of the N-CO bond with charge retention on the amine fragment. |

| [M-CH₃]⁺ | [C₈H₁₀NO]⁺ | 136.0762 | Loss of a methyl radical from the tert-butyl group. |

| [M-C₄H₉]⁺ | [C₅H₄NO]⁺ | 94.0300 | Loss of a tert-butyl radical from the pivaloyl group. |

The structural confirmation of this compound is thus achieved through a multi-faceted approach. High-resolution mass spectrometry first establishes the correct elemental composition from the exact mass of the molecular ion. Subsequently, the detailed analysis of the fragmentation pathways, guided by the established principles of mass spectrometry and supported by data from analogous structures, provides conclusive evidence for the specific arrangement of atoms within the molecule. The presence of key fragment ions, such as the pivaloyl cation and the tert-butyl cation, serves as a definitive fingerprint for this compound.

Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl N Prop 2 Ynyl Propionamide

Reactions Involving the Tertiary Amide Moiety of 2,2-dimethyl-N-prop-2-ynyl-propionamide

The tertiary amide group in this compound is characterized by its robust nature, a consequence of both steric hindrance from the tert-butyl group and the resonance stabilization of the N-C(O) bond. However, under specific conditions, this moiety can undergo cleavage or reduction.

Amide Cleavage Reactions (Hydrolysis, Transamidation) and Reaction Kinetics of this compound

Amide bonds are notoriously stable and resistant to cleavage. The hydrolysis of this compound to yield pivalic acid and propargylamine (B41283) typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. The steric bulk of the pivaloyl group further decreases the susceptibility of the carbonyl carbon to nucleophilic attack, making the reaction kinetics significantly slower compared to less hindered amides.

Transamidation, the conversion of one amide into another by reaction with an amine, is also challenging for unactivated tertiary amides. organic-chemistry.org Such transformations often necessitate catalysts or activation of the amide bond. For instance, transition-metal-catalyzed protocols involving selective cleavage of the N–C(O) bond have been developed, particularly for amides where the nitrogen atom is substituted with an electron-withdrawing group, which destabilizes the amide resonance. semanticscholar.orgnsf.govscispace.com While specific kinetic studies on this compound are not extensively documented in the literature, the general principles of amide stability suggest that its transamidation would require forcing conditions or specialized catalytic systems.

Reduction of the Amide Carbonyl Group in this compound to Amines

The reduction of the tertiary amide group in this compound to the corresponding tertiary amine, N-(2,2-dimethylpropyl)prop-2-yn-1-amine, is a synthetically useful transformation. This conversion is typically achieved using powerful hydride reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a common and potent reagent for the reduction of amides. numberanalytics.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of a metal-alkoxide species to form an intermediate iminium ion. A second hydride addition to the iminium ion yields the final tertiary amine product. ucalgary.ca

A key consideration in the reduction of this compound is the chemoselectivity, as LiAlH₄ is powerful enough to potentially reduce the alkyne functionality as well. nih.govresearchgate.net This could lead to a mixture of products, including the desired propargylamine, the corresponding allylamine, or the fully saturated propylamine.

Catalytic Hydrosilylation: Milder and more selective methods have been developed to avoid the over-reduction seen with strong hydrides. These often involve transition-metal catalysts. Nickel-catalyzed reductions, for example, have been shown to be effective for a broad range of secondary and tertiary amides, tolerating other functional groups. nih.govorganic-chemistry.org Similarly, iridium-catalyzed hydrosilylation offers a chemoselective pathway for the reductive functionalization of tertiary amides. rsc.orgresearchgate.net These methods could potentially offer a more controlled reduction of the amide in this compound without affecting the alkyne.

| Reagent/Catalyst System | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | Powerful, common reagent; potential for over-reduction of the alkyne. ucalgary.ca |

| Nickel Catalyst / Silane | Tertiary Amine | Milder conditions, higher chemoselectivity. nih.gov |

| Iridium Catalyst / Silane | Tertiary Amine | High chemoselectivity, tolerant of sensitive functional groups. rsc.org |

| Dialkylboranes (e.g., 9-BBN) | Tertiary Amine | Mild and selective reducing agents. researchgate.net |

Reactions at the Prop-2-ynyl Functionality of this compound

The terminal alkyne is the most reactive site in the molecule under a variety of conditions, serving as a versatile handle for constructing more complex molecular architectures.

Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and other Click Reactions involving this compound

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". interchim.fr This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is known for its reliability, high yields, and tolerance of a wide array of functional groups, making it exceptionally useful in fields like drug discovery and materials science. nih.gov

The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with an organic azide. The reaction is typically carried out using a Cu(I) source, or more commonly, a Cu(II) salt (like CuSO₄) in the presence of a reducing agent (such as sodium ascorbate) to generate the active Cu(I) species in situ. jenabioscience.com The use of N-propargyl amides and related structures in CuAAC reactions is well-established. researchgate.netnih.govresearchgate.netresearchgate.net

| Component | Example | Purpose |

| Alkyne | This compound | Substrate with terminal alkyne |

| Azide | Benzyl Azide | Coupling partner |

| Copper Source | Copper(II) Sulfate (CuSO₄) | Pre-catalyst, reduced to active Cu(I) |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to Cu(I) in situ |

| Solvent | t-BuOH/H₂O, DMF, DMSO | Provides medium for the reaction |

| Ligand (Optional) | THPTA, TBTA | Accelerates reaction and protects biomolecules |

Hydration, Halogenation, and Hydroboration of the Alkyne Moiety in this compound

The triple bond of the propargyl group can undergo various addition reactions.

Hydration: The addition of water across the triple bond can lead to two different regioisomeric products, depending on the catalyst used.

Markovnikov Hydration: In the presence of aqueous acid (H₂SO₄) and a mercury(II) salt (HgSO₄) catalyst, hydration follows Markovnikov's rule. The initial addition of water yields an enol intermediate, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in this compound, this process selectively produces a methyl ketone. libretexts.orgyoutube.com

Anti-Markovnikov Hydration: The alternative regiochemistry, yielding an aldehyde, can be achieved through two primary methods. One is a ruthenium-catalyzed reaction that directly adds water in an anti-Markovnikov fashion. tcichemicals.comacs.org The other, more common method is hydroboration-oxidation. youtube.comlumenlearning.com

Hydroboration: The reaction with a borane (B79455) reagent, followed by an oxidative workup, is a cornerstone of anti-Markovnikov additions. To prevent double addition across the triple bond, a sterically hindered borane such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is used. lumenlearning.com This forms a vinylborane (B8500763) intermediate, which upon oxidation (typically with hydrogen peroxide and base) yields an aldehyde.

Halogenation: The alkyne can react with halogens such as chlorine (Cl₂) or bromine (Br₂). The reaction proceeds via electrophilic addition. Depending on the stoichiometry, the reaction can yield either the dihaloalkene or, with excess halogen, the tetrahaloalkane. The stereochemistry of the initial addition is typically anti. The halogenation of propargyl alcohols and related substrates is a well-studied transformation. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck) with the Alkyne Group of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the terminal alkyne of this compound is an excellent substrate for these transformations.

Sonogashira Coupling: This reaction is one of the most important methods for coupling terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org It is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of an amine base (such as triethylamine). researchgate.netyoutube.com The reaction allows for the direct connection of the propargyl group to an aromatic or vinylic system, significantly increasing molecular complexity. The use of propargyl substrates in Sonogashira couplings is common. nih.gov

Heck Reaction: The classic Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org Therefore, the direct participation of the alkyne moiety of this compound in a standard Heck reaction is not typical. For terminal alkynes, the Sonogashira coupling is the analogous and more frequently employed C-C bond-forming cross-coupling reaction. However, intramolecular Heck-type reactions that involve the cyclization of substrates containing both an alkyne and an aryl halide are known, demonstrating the versatility of palladium catalysis in related systems. nih.govacs.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd(0) complex + Cu(I) salt + Amine base | Aryl/Vinyl-substituted alkyne |

| Heck | Aryl/Vinyl Halide | Pd(0) or Pd(II) catalyst + Base | (Note: Typically reacts with alkenes, not alkynes) wikipedia.org |

Regioselective Functionalization and Derivatization Strategies for this compound

The structure of this compound offers multiple reactive sites, primarily centered around the N-propargyl group, which allows for a variety of regioselective functionalization and derivatization strategies. The terminal alkyne and the adjacent propargylic position are the main loci for chemical modifications.

A key strategy for the derivatization of N-propargyl amides, such as this compound, involves transition-metal-catalyzed reactions. These reactions often proceed with high regioselectivity, enabling the targeted modification of the molecule. For instance, cyclization reactions can be controlled to proceed via either a 5-exo-dig or a 6-endo-dig pathway, leading to the formation of five- or six-membered heterocyclic structures, respectively. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity of these cyclizations. Gold(I)-catalyzed cyclizations of propargylic amides, for example, have been shown to favor the 5-exo-dig pathway, leading to the formation of oxazoline (B21484) derivatives. nih.gov

Another important derivatization strategy is the base-catalyzed isomerization of the propargyl group. Depending on the reaction conditions and the substrate's structural features, N-propargyl amides can be selectively isomerized to either allenamides or ynamides. nih.gov This transformation provides access to valuable and highly reactive functional groups that can be further elaborated. Computational studies have indicated that the outcome of this isomerization is often determined by the relative thermodynamic stability of the resulting isomers. nih.gov

Furthermore, the terminal alkyne of this compound is amenable to classic alkyne chemistry, such as cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to introduce triazole rings, a common motif in medicinal chemistry. researchgate.net This "click" reaction is known for its high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.

The propargylic position can also be targeted for functionalization. Iron-mediated C-H functionalization of the carbon atom adjacent to the nitrogen and the alkyne has been demonstrated for the synthesis of dihydropyrrolones, showcasing excellent regioselectivity in many cases. researchgate.net This approach allows for the introduction of new substituents at a position that is otherwise challenging to modify directly.

The following table summarizes some of the key regioselective functionalization strategies applicable to this compound, based on the reactivity of the broader class of N-propargyl amides.

| Functionalization Strategy | Reactive Site | Product Type | Key Reagents/Catalysts | Regioselectivity |

| Cyclization | Alkyne & Amide Oxygen | Oxazolines/Oxazoles | Au(I), NIS, Lewis Acids | 5-exo-dig favored researchgate.netnih.gov |

| Isomerization | Propargyl group | Allenamides or Ynamides | Strong bases | Dependent on substrate and conditions nih.gov |

| Cycloaddition | Terminal Alkyne | Triazoles | Azides, Cu(I) catalyst | 1,4-disubstituted |

| C-H Functionalization | Propargylic Carbon | Dihydropyrrolones | Iron complexes | High regioselectivity for the propargylic position researchgate.net |

Mechanistic Investigations of Key Transformation Reactions of this compound

The transformation reactions of N-propargyl amides, and by extension this compound, have been the subject of several mechanistic investigations to understand the underlying principles governing their reactivity and selectivity. These studies often employ a combination of experimental techniques and computational modeling.

One of the most studied transformations is the transition-metal-catalyzed cyclization. In the case of gold(I)-catalyzed cyclization, the reaction is initiated by the coordination of the gold catalyst to the alkyne moiety of the N-propargyl amide. nih.gov This coordination activates the alkyne towards nucleophilic attack by the amide oxygen. The regioselectivity of this attack (5-exo-dig vs. 6-endo-dig) is a key aspect of the mechanism. Computational studies using Density Functional Theory (DFT) have shown that the 5-exo-dig pathway is generally favored kinetically, leading to the formation of a five-membered ring intermediate. nih.gov Subsequent protodeauration then yields the final oxazoline product and regenerates the active catalyst. The nature of the counteranion associated with the gold catalyst has also been found to influence the reaction kinetics, particularly the proton transfer step. nih.gov

The mechanism of base-catalyzed isomerization to allenamides and ynamides has also been investigated. nih.gov It is proposed that the reaction proceeds through a deprotonation/reprotonation sequence. A strong base abstracts a proton from the propargylic position, forming a propargyl anion. This anion can then be protonated at different positions to yield either the starting N-propargyl amide, the corresponding allenamide, or the ynamide. The product distribution is often governed by the thermodynamic equilibrium between these isomers. DFT and ab initio computations have been used to calculate the relative energies of the isomers, helping to predict the reaction outcome. nih.gov These studies suggest that small structural changes in the N-propargyl amide can significantly alter the equilibrium position due to the small energy differences between the allenyl and alkynyl forms. nih.gov

Palladium-catalyzed cyclizations of N-propargyl amides bearing additional unsaturation have been shown to proceed through divergent pathways depending on the substrate structure. acs.org For instance, the cyclization of certain diene-containing N-propargyl amides can be directed towards either 5-exo or 6-endo pathways, leading to different heterocyclic scaffolds. The mechanism likely involves oxidative addition of palladium to a part of the molecule, followed by migratory insertion of the alkyne and subsequent reductive elimination. The regiochemical outcome is influenced by factors such as ring strain in the transition states and the electronic properties of the substituents. acs.org

The following table outlines the proposed mechanistic steps for some key transformations of N-propargyl amides.

| Transformation | Catalyst/Reagent | Proposed Key Mechanistic Steps |

| Gold-Catalyzed Cyclization | Au(I) complexes | 1. π-Complexation of Au(I) to the alkyne. 2. Intramolecular nucleophilic attack of the amide oxygen (5-exo-dig). 3. Protodeauration to release the product and regenerate the catalyst. nih.gov |

| Base-Catalyzed Isomerization | Strong Base (e.g., potassium tert-butoxide) | 1. Deprotonation at the propargylic position to form an anion. 2. Reprotonation at different sites leading to an equilibrium mixture of propargyl, allenyl, and ynyl isomers. nih.gov |

| Palladium-Catalyzed Annulation | Pd complexes | 1. Oxidative addition of Pd(0) to a reactive bond in the substrate. 2. Migratory insertion of the alkyne. 3. Reductive elimination to form the final product and regenerate Pd(0). acs.org |

Computational and Theoretical Investigations of 2,2 Dimethyl N Prop 2 Ynyl Propionamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability of 2,2-dimethyl-N-prop-2-ynyl-propionamide

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic characteristics of a molecule. conicet.gov.arnih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. DFT, known for its balance of accuracy and computational cost, is widely used to study molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov Ab initio methods, while often more computationally intensive, can provide highly accurate results for molecular properties. conicet.gov.arajchem-a.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. Methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed for this purpose. researchgate.net

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) spectrum. semanticscholar.org The analysis also confirms that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies.

Table 1: Predicted Geometrical Parameters for this compound Illustrative data based on typical values from DFT calculations on similar amide structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.235 |

| Bond Length (Å) | C-N (amide) | 1.348 |

| Bond Length (Å) | C≡C (alkyne) | 1.209 |

| Bond Angle (°) | O=C-N | 122.5 |

| Bond Angle (°) | C-N-C | 121.8 |

| Dihedral Angle (°) | C-C-N-C | 178.5 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmalayajournal.org The MEP surface displays regions of varying electrostatic potential, where red typically indicates electron-rich areas (negative potential) susceptible to electrophilic attack, and blue signifies electron-poor regions (positive potential) that are favorable for nucleophilic attack. researchgate.net For this compound, the most negative potential is expected to be localized around the carbonyl oxygen atom, while positive potentials would be found near the amide hydrogen.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests higher reactivity. In this compound, the HOMO is likely distributed over the propargyl and amide groups, while the LUMO may be centered on the carbonyl group.

Table 2: Calculated FMO Properties for this compound Illustrative data based on typical values from DFT calculations.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 6.27 |

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts are then correlated with experimental values, often showing a strong linear relationship. nih.gov

Similarly, the vibrational frequencies and intensities calculated from a frequency analysis can be used to generate a theoretical Infrared (IR) spectrum. semanticscholar.orgnih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for systematic errors in the computational method. nih.gov Key predicted vibrations for this molecule would include the C=O stretch (amide I band), the N-H bend (amide II band), the C≡C stretch of the alkyne, and various C-H stretching and bending modes. semanticscholar.orgdocbrown.info

Table 3: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for this compound Illustrative data based on typical values from DFT calculations and experimental data for similar functional groups.

| Parameter Type | Assignment | Predicted Value |

|---|---|---|

| IR Frequency (cm⁻¹) | N-H stretch | ~3350 |

| IR Frequency (cm⁻¹) | C≡C stretch | ~2125 |

| IR Frequency (cm⁻¹) | C=O stretch (Amide I) | ~1670 |

| ¹³C NMR Shift (ppm) | C=O (carbonyl) | ~178 |

| ¹³C NMR Shift (ppm) | C≡C (alkyne carbons) | ~80, ~72 |

| ¹³C NMR Shift (ppm) | C(CH₃)₃ (quaternary) | ~39 |

| ¹³C NMR Shift (ppm) | C(CH₃)₃ (methyls) | ~27 |

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects on this compound

While quantum mechanics excels at describing the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. nih.gov MD simulations model the molecule and its environment (e.g., a solvent like water) using classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions on timescales from picoseconds to microseconds. nih.govmdpi.com

For this compound, MD simulations can reveal the preferred conformations of the molecule in solution by sampling the rotational freedom around its single bonds. It also provides a detailed picture of how solvent molecules, such as water, arrange themselves around the solute and form hydrogen bonds with the amide group. This explicit modeling of solvation is crucial for understanding how the solvent environment influences the molecule's structure and dynamics.

Theoretical Studies on Reaction Mechanisms Involving this compound as a Reactant or Intermediate

Theoretical chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. This provides deep mechanistic insight into how a molecule like this compound might behave as a reactant. For example, the terminal alkyne group is a versatile functional handle for reactions such as cycloadditions (e.g., click chemistry), C-H activation, or coupling reactions. DFT calculations can be employed to model the reaction pathways, determine the stability of intermediates, and predict the regioselectivity and stereoselectivity of potential products.

Ligand Docking and Molecular Modeling Studies of this compound in Biological Systems (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery and chemical biology. If this compound were being investigated as a potential enzyme inhibitor or ligand for a biological target, docking studies would be a first step.

The simulation would attempt to fit the molecule into the active site of the target protein, and a scoring function would estimate the binding affinity. Subsequent molecular modeling, often involving more rigorous MD simulations of the protein-ligand complex, could then be used to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. researchgate.net These studies provide a mechanistic hypothesis for the molecule's biological activity at an atomic level, guiding further experimental investigation.

Analysis of Interaction Energies and Binding Modes with Model Protein Active Sites in silico

The in silico analysis of the interaction between this compound and model protein active sites would be a critical step in understanding its potential as a bioactive molecule. This process typically involves molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This technique would be used to predict the preferred binding orientation and affinity of this compound within a specific protein's active site. The results would be presented in terms of a docking score or binding energy, which is a theoretical estimation of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.

Binding Mode Analysis: Following docking, a detailed analysis of the binding mode would be performed. This involves identifying the specific intermolecular interactions between the compound and the amino acid residues of the protein. Key interactions would include:

Hydrogen Bonds: The amide group of this compound could act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The tert-butyl group and the propargyl moiety would likely engage in hydrophobic interactions with nonpolar residues in the active site.

Pi-Alkyl Interactions: The alkyne group could participate in pi-alkyl interactions with appropriate amino acid side chains.

The findings of such an analysis would typically be summarized in a table detailing the interacting residues and the nature of the interactions.

Hypothetical Interaction Data with a Model Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 145 | Hydrogen Bond | 2.1 |

| LEU 83 | Hydrophobic | 3.5 |

| VAL 91 | Hydrophobic | 3.8 |

This table is a hypothetical representation of potential interactions and is not based on experimental data.

Molecular Dynamics (MD) Simulations: To further investigate the stability of the predicted binding mode, MD simulations would be performed. These simulations model the movement of the protein and ligand over time, providing insights into the flexibility of the complex and the persistence of the key interactions identified in the docking study.

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential structural features of a molecule that are responsible for its biological activity.

Pharmacophore Model Generation: A pharmacophore model for this compound would be generated based on its structural features. This model would typically consist of a 3D arrangement of features such as:

Hydrogen Bond Acceptor (from the carbonyl oxygen)

Hydrogen Bond Donor (from the amide hydrogen)

Hydrophobic Group (the tert-butyl group)

Aromatic or Hydrophobic Feature (the propargyl group)

Virtual Screening: Once a pharmacophore model is established, it can be used as a query for virtual screening of large chemical databases. This process aims to identify other molecules that share the same pharmacophoric features and spatial arrangement, and are therefore more likely to exhibit similar biological activity. The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, and eventually experimental validation.

Hypothetical Pharmacophore Features of this compound

| Feature | Description |

|---|---|

| HBA | Hydrogen Bond Acceptor |

| HBD | Hydrogen Bond Donor |

| HY | Hydrophobic |

This table represents a hypothetical pharmacophore model and is not derived from experimental studies.

2,2 Dimethyl N Prop 2 Ynyl Propionamide in Catalysis and Ligand Design

Synthesis and Characterization of Transition Metal Complexes Featuring 2,2-dimethyl-N-prop-2-ynyl-propionamide Derivatives as Ligands

The synthesis of transition metal complexes with N-propargylamide ligands would typically involve the reaction of a suitable metal precursor (e.g., a metal halide or acetate) with the deprotonated or neutral ligand. The bulky 2,2-dimethylpropyl group in this compound would be expected to play a significant role in the stability and structure of the resulting complexes.

N-propargylamides can coordinate to a metal center in several ways. The amide oxygen and the alkyne can both act as donor atoms, potentially leading to chelation. The coordination can be monodentate through the amide oxygen or the alkyne, or bidentate, forming a chelate ring. In some cases, the alkyne can engage in π-coordination with the metal. For instance, studies on copper(II) complexes with N-propargyl cyclam ligands have revealed a range of coordination modes, including weak intramolecular copper-alkyne interactions. semanticscholar.orgucl.ac.uk

The stereochemistry of metal complexes derived from chiral N-propargylamides is a key aspect of their potential use in asymmetric catalysis. The introduction of a chiral center in the ligand backbone can lead to the formation of diastereomeric metal complexes, which can be separated and used for enantioselective transformations. The stereochemistry of coordination compounds is complex, with chirality potentially arising from the ligand itself or the arrangement of ligands around the metal center. researchgate.nete-bookshelf.dentu.edu.sg

The characterization of such complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the amide oxygen to the metal center would typically result in a shift of the C=O stretching frequency to a lower wavenumber. Changes in the C≡C stretching frequency would indicate coordination of the alkyne. New bands in the far-IR region would correspond to M-O and M-N stretching vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for characterizing the ligand environment in the complex. Coordination can lead to shifts in the proton and carbon signals of the ligand. For paramagnetic complexes, the NMR spectra would show significantly shifted and broadened signals. vu.ltnih.govresearchgate.net

Table 1: Expected Spectroscopic Shifts upon Coordination of a Hypothetical this compound Ligand

| Spectroscopic Technique | Functional Group | Expected Shift upon Coordination |

|---|---|---|

| IR Spectroscopy | Amide C=O | Shift to lower wavenumber |

| IR Spectroscopy | Alkyne C≡C | Shift in frequency |

| ¹H NMR Spectroscopy | Protons near coordination site | Chemical shift changes |

Application of this compound-Based Ligands in Homogeneous and Heterogeneous Catalysis

While no catalytic applications of this compound have been reported, related N-propargylamides have been used in various catalytic reactions.

Chiral ligands are essential for asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.gov A chiral derivative of this compound could potentially be used to create a chiral metal catalyst. The design of such ligands is a major focus in the development of new asymmetric transformations. ntu.edu.sgresearchgate.netnih.gov Copper-catalyzed asymmetric propargylic amination has been achieved with high enantioselectivity using chiral P,N,N-ligands. researchgate.net The bulky neopentyl group of the hypothetical ligand could create a specific chiral pocket around the metal center, potentially leading to high enantioselectivity in reactions such as hydrogenations, C-C bond formations, or cyclizations.

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field. Functionalized N-propargylamides could themselves act as organocatalysts. For example, the amide group could act as a hydrogen bond donor, while other functional groups introduced into the molecule could provide Lewis basic or Brønsted acidic sites. While there is no specific information on the organocatalytic properties of this compound, the broader class of propargylamines has been explored in organocatalytic syntheses. scispace.com

Mechanistic Elucidation of Catalytic Cycles Involving this compound Ligands

Understanding the mechanism of a catalytic reaction is crucial for its optimization. For a hypothetical catalytic cycle involving a this compound-metal complex, several steps would be involved, such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination.

Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling. For instance, in the gold(III)-catalyzed cycloisomerization of N-propargylcarboxamides, a detailed mechanism has been proposed based on DFT calculations. researchgate.net Similarly, the mechanism of copper-catalyzed C-H activation to form N-propargylamines has been investigated through kinetic studies. nih.govnih.govacs.org The specific role of the N-propargylamide ligand in these cycles would be to modulate the reactivity of the metal center and to stabilize key intermediates.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-propargyl cyclam |

Applications of 2,2 Dimethyl N Prop 2 Ynyl Propionamide As a Key Building Block in Advanced Materials and Molecular Scaffolds

Incorporation of 2,2-dimethyl-N-prop-2-ynyl-propionamide into Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build complex, functional structures. While amides are well-known for their ability to form robust hydrogen bonds, a key driver in self-assembly, specific research on how the unique combination of functional groups in this compound influences these processes is not currently available.

Self-Assembly Processes and Directed Molecular Recognition Involving this compound

There are no specific studies detailing the self-assembly of this compound or its role in directed molecular recognition. The interplay between the hydrogen-bonding capabilities of the amide group, the steric hindrance of the tert-butyl group, and potential π-stacking interactions of the alkyne has not been investigated.

Host-Guest Chemistry and Nanomaterials based on this compound Derivatives

The synthesis of derivatives of this compound for applications in host-guest chemistry or the creation of nanomaterials has not been reported. Consequently, there is no data on the formation of inclusion complexes or the use of this compound as a foundational unit for nanostructures.

This compound as an Intermediate in the Synthesis of Complex Bioactive Molecules or Pharmaceutical Leads (Pre-Clinical Focus)

The synthesis of amides is a cornerstone of medicinal chemistry. The propargyl group is also a valuable functional group in the design of bioactive molecules, often used as a reactive handle for attaching probes or as a key pharmacophoric element. For instance, the related compound N-propargylamine (prop-2-yn-1-amine) is a known precursor in the synthesis of certain pharmaceutical agents. The reaction of propargylamine (B41283) with acyl chlorides, such as pivaloyl chloride (2,2-dimethylpropanoyl chloride), is a standard method for amide formation. researchgate.netresearchgate.net Pivaloyl chloride itself is utilized in the manufacturing of various drugs. wikipedia.orgatamanchemicals.com

Despite the clear synthetic accessibility of this compound from readily available starting materials like pivaloyl chloride and propargylamine, there are no specific preclinical studies or reports in the scientific literature that identify this particular compound as a key intermediate in the synthesis of complex bioactive molecules or pharmaceutical leads. Its potential in this area is therefore speculative and not substantiated by current research findings.

Despite a comprehensive search for scientific literature and data, there is no available information on the chemical compound "this compound." Searches in chemical databases and scholarly articles did not yield any results for this specific molecule, including its synthesis, properties, or applications.

Consequently, it is not possible to provide an article on "this compound" that meets the requirements of being thorough, informative, and scientifically accurate based on existing knowledge. The provided outline, which focuses on its use as a key building block in advanced materials, retrosynthetic analysis, and library synthesis, cannot be addressed as there is no documented research on this compound in these contexts.

Information is available for structurally related compounds, such as other propionamides or molecules containing a propargyl group. For instance, various N-substituted propionamides are explored in medicinal chemistry as scaffolds for bioactive molecules. Similarly, the propargyl functional group is widely used in click chemistry and as a reactive handle in the synthesis of complex molecules. However, any discussion of these related compounds would fall outside the strict scope of the requested article on "this compound."

Therefore, the requested article cannot be generated due to the absence of scientific data for the specified compound.

Analytical Methodologies for the Characterization and Quantification of 2,2 Dimethyl N Prop 2 Ynyl Propionamide in Research Contexts

Chromatographic Techniques for Purity Assessment, Separation, and Quantification of 2,2-dimethyl-N-prop-2-ynyl-propionamide

Chromatography is a cornerstone for the separation and analysis of this compound and its analogs. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation of amides.

Method development for the purity assessment and quantification of this compound would typically involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. Detection is commonly achieved using a UV detector, as the amide functional group exhibits some absorbance in the low UV region (around 210 nm).

For the separation of this compound from its analogs, which may include starting materials, byproducts, or degradation products, the optimization of mobile phase composition, pH, and gradient slope is critical. The following table outlines a hypothetical HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

A representative HPLC method for the analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may possess sufficient volatility for GC analysis, its thermal stability in the heated injector and column needs to be considered. researchgate.net Polar amides can sometimes exhibit poor peak shapes and degradation at high temperatures. iu.edu

To circumvent these issues, derivatization can be employed to convert the amide into a more volatile and thermally stable derivative. iu.edu Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds containing active hydrogens.

For reaction monitoring, where the goal is to track the consumption of reactants and the formation of products over time, GC can be highly effective. A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. A temperature program, where the column temperature is gradually increased, is used to separate compounds based on their boiling points. Mass spectrometry (MS) is a common detector for GC, providing both quantification and structural information.

The following table presents a potential GC-MS method for the analysis of this compound, assuming it is sufficiently volatile and stable.

| Parameter | Condition |

| Column | Fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

A hypothetical GC-MS method for the analysis of this compound.

Should this compound be derivatized to introduce a chiral center, or if chiral analogs are synthesized, chiral chromatography becomes essential for the separation and quantification of the enantiomers. nih.govnih.gov This is crucial for determining the enantiomeric excess (ee) of a chiral synthesis.

Chiral separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amides. phenomenex.comresearchgate.net The separation can be performed in either normal-phase (using hexane/alcohol mixtures) or reversed-phase modes. phenomenex.com

An alternative approach is the use of a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com

The development of a chiral HPLC method requires screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. The following table provides an example of a chiral HPLC method.

| Parameter | Condition |

| Column | Chiral stationary phase based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

A representative chiral HPLC method for the separation of enantiomers of a chiral derivative of this compound.

Advanced Mass Spectrometry Techniques for Trace Analysis and Metabolic Pathway Elucidation of this compound (in in vitro or model systems)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the detection and quantification of compounds in complex matrices, such as in vitro metabolic reaction mixtures. nih.gov In this technique, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting parent ion is then fragmented, and specific fragment ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for trace-level detection.

The fragmentation pattern of this compound in the mass spectrometer is key to its identification. Common fragmentation pathways for amides include cleavage of the C-N bond and McLafferty rearrangements. docbrown.infomiamioh.edu For this compound, characteristic fragments would be expected from the loss of the propargyl group or cleavage of the amide bond.

In the context of metabolic studies, LC-MS/MS can be used to identify potential metabolites formed through enzymatic reactions. nih.govresearchgate.net Common metabolic transformations for amides can include N-dealkylation or hydroxylation. nih.gov

The following table outlines potential mass spectrometric parameters for the analysis of this compound.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Parent Ion (m/z) | [M+H]⁺ |

| Collision Gas | Argon |

| Potential Fragment Ions (m/z) | Fragments corresponding to the loss of the propargyl group or other characteristic cleavages |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Hypothetical LC-MS/MS parameters for the analysis of this compound.

Spectrophotometric and Spectroscopic Methods for Real-Time Reaction Monitoring and Kinetic Studies of this compound Transformations

Spectroscopic techniques that provide real-time information are invaluable for studying the kinetics of chemical reactions involving this compound.

Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the progress of a reaction by observing changes in the vibrational frequencies of functional groups. For instance, in the synthesis of this compound, one could monitor the disappearance of the characteristic absorption bands of the starting materials and the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands of the product. The propargyl group also has a characteristic C≡C stretching vibration that could be monitored. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed for real-time reaction monitoring, provided that the reactants and products have distinct UV-Vis absorption spectra. nih.govnih.govresearchgate.net While the core structure of this compound does not have a strong chromophore in the visible region, changes in the electronic environment of the amide or alkyne groups during a reaction could lead to shifts in the UV absorption that can be tracked over time to determine reaction rates. rsc.org

The following table summarizes the key spectroscopic bands that could be used for monitoring reactions of this compound.

| Spectroscopic Technique | Functional Group | Characteristic Wavenumber/Wavelength |

| FTIR | Amide C=O stretch (Amide I) | ~1650 cm⁻¹ |

| FTIR | Amide N-H bend (Amide II) | ~1550 cm⁻¹ |